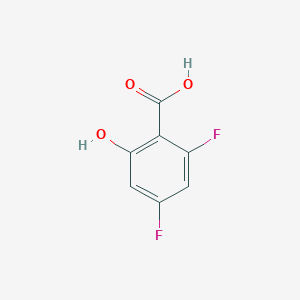

2,4-Difluoro-6-hydroxybenzoic acid

Description

Properties

IUPAC Name |

2,4-difluoro-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJRFSOFNFQKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622557 | |

| Record name | 2,4-Difluoro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189283-54-3 | |

| Record name | 2,4-Difluoro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-6-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Key Fluorinated Building Block

An In-depth Technical Guide to 2,4-Difluoro-6-hydroxybenzoic acid (CAS: 189283-54-3) for Advanced Research and Drug Development

This compound, identified by the CAS number 189283-54-3 , is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry.[1][2][3] Its strategic placement of two fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on a benzene ring makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making this reagent particularly attractive to drug development professionals.

This guide, designed for researchers and application scientists, provides a comprehensive technical overview of this compound. It moves beyond basic data to explore the causality behind its synthesis, the logic of its structural verification through spectroscopy, and its practical applications, ensuring a deep, field-proven understanding of this important chemical entity.

Physicochemical Properties and Structural Elucidation

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. A summary of its core properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 189283-54-3 | [1][2][3] |

| Molecular Formula | C₇H₄F₂O₃ | [1][2] |

| Molecular Weight | 174.10 g/mol | [1][4] |

| Predicted pKa | 2.52 ± 0.25 | [1] |

| Appearance | Typically a solid | (Inferred from similar compounds) |

| InChI Key | DHJRFSOFNFQKJE-UHFFFAOYSA-N | [1] |

Integrated Spectroscopic Analysis

The structural confirmation of this compound relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous validation of the molecule's identity. The logical workflow for this analysis is outlined below.[5]

Caption: Integrated workflow for the structural elucidation of this compound.

Table 2: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Feature | Predicted Observation and Rationale |

| ¹H NMR | Aromatic Protons | Two distinct signals are expected in the aromatic region (approx. 6.5-8.0 ppm). Each will appear as a doublet of doublets (dd) due to coupling with both fluorine atoms and the adjacent proton. |

| Hydroxyl Proton | A broad singlet, chemical shift is solvent-dependent. | |

| Carboxylic Acid Proton | A very broad singlet, typically downfield (>10 ppm), solvent-dependent. | |

| ¹³C NMR | Carbonyl Carbon | A singlet in the range of 165-175 ppm. |

| Aromatic Carbons | Six distinct signals are expected. Carbons bonded to fluorine will show large C-F coupling constants. The carbon attached to the hydroxyl group will be shifted downfield. | |

| IR | O-H Stretch | A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid O-H) overlapping with a broad phenol O-H stretch. |

| C=O Stretch | A strong, sharp absorption band around 1680-1710 cm⁻¹ characteristic of an aromatic carboxylic acid. | |

| C-F Stretch | Strong absorptions in the 1100-1300 cm⁻¹ region. | |

| MS (EI) | Molecular Ion (M⁺) | A peak at m/z = 174, corresponding to the molecular weight.[6] |

| Fragmentation | A key fragment would be the loss of COOH (45 Da), resulting in a peak at m/z = 129. |

Synthesis and Mechanistic Insights

A robust and scalable synthesis of this compound is crucial for its availability in research. A common and logical approach is the Kolbe-Schmitt reaction , which involves the direct carboxylation of a phenoxide ion. In this case, the starting material is the readily available 3,5-Difluorophenol (CAS: 2713-34-0).

Caption: Synthesis workflow for this compound via Kolbe-Schmitt reaction.

Detailed Experimental Protocol (Kolbe-Schmitt Carboxylation)

This protocol is a representative procedure based on established methodologies for phenolic carboxylation.[7][8]

-

Reagent Preparation & Setup:

-

In a high-pressure stainless-steel autoclave, add 3,5-Difluorophenol (1.0 eq) and finely ground, anhydrous potassium carbonate (2.0 eq).

-

Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen or Argon) to remove atmospheric oxygen and moisture.

-

-

Initial Reaction (Phenoxide Formation):

-

Heat the mixture to approximately 120-130 °C with vigorous stirring for 1-2 hours under the inert atmosphere to ensure complete formation of the potassium phenoxide salt.

-

-

Carboxylation:

-

Pressurize the reactor with dry carbon dioxide (CO₂) to 5-10 atm.

-

Increase the temperature to 170-180 °C and maintain vigorous stirring. The reaction progress should be monitored by time or by sampling if the reactor allows. Maintain these conditions for 6-12 hours.

-

Causality: The high pressure and temperature are necessary to overcome the activation energy for the electrophilic addition of the weak electrophile (CO₂) to the electron-rich phenoxide ring. The phenoxide is a much more powerful nucleophile than the neutral phenol.

-

-

Workup and Acidification:

-

Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

-

Dissolve the solid reaction mass in hot water.

-

Transfer the aqueous solution to a beaker and cool in an ice bath.

-

Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The product will precipitate as a solid.

-

Self-Validation: The precipitation of a solid upon acidification is a primary indicator of successful carboxylation.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

-

Dry the crude solid under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. Fluorinated benzoic acids are incorporated into drug candidates to enhance their therapeutic profiles.

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Introducing fluorine atoms at the 2 and 4 positions can block potential sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Modulating Acidity and Binding: The electron-withdrawing nature of fluorine atoms lowers the pKa of both the phenolic hydroxyl and the carboxylic acid groups. This modulation can be critical for optimizing a drug's solubility, cell permeability, and its ability to form hydrogen bonds or ionic interactions with a biological target.

-

Precursor for Bioactive Scaffolds: This acid is a precursor for synthesizing more complex heterocyclic systems like benzisoxazoles or benzoxazines, which are common scaffolds in molecules with anticancer and antimicrobial activities.[9] The carboxylic acid and hydroxyl groups provide reactive handles for amide coupling, esterification, and other key transformations.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While specific GHS data for this exact compound is not widely published, data for structurally similar fluorinated and hydroxybenzoic acids suggest the following hazards:

-

GHS Hazard Classification (Inferred):

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound (CAS: 189283-54-3) is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthetic route make it a reliable component in complex synthetic campaigns. For researchers in drug discovery, the strategic placement of its fluorine atoms offers a proven method to enhance the druglike properties of new molecular entities. This guide provides the foundational knowledge required to confidently handle, synthesize, and apply this valuable building block in demanding research environments.

References

-

2,6-difluoro-4-Hydroxybenzoic Acid | C7H4F2O3 | CID 2778776 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

2,4-Difluoro-3-hydroxybenzoic acid | C7H4F2O3 | CID 12010427 - PubChem. National Center for Biotechnology Information. Available at: [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. Google Patents.

-

3,4-Difluoro-2-hydroxybenzoic acid - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

- CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents. Google Patents.

- CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents. Google Patents.

-

NMR spectrum of the product 4-hydroxybenzoic acid. - ResearchGate. ResearchGate. Available at: [Link]

-

Supporting information NMR methodology for complex mixture 'separation' - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Synthesis of 2,6-difluoro-4-hydroxybenzonitrile - ResearchGate. ResearchGate. Available at: [Link]

-

Preparation method of 3, 5-difluorophenol - Eureka | Patsnap. Patsnap. Available at: [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Quick Company. Available at: [https://www.quickcompany.in/patents/an-improved-synthesis-of-4-fluoro-3-hydroxybenzoic-acid-and-intermediates-thereof-for-acoramidis-synthesis]([Link] thereof-for-acoramidis-synthesis)

-

2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. YouTube. Available at: [Link]

- CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents. Google Patents.

-

Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy - YouTube. YouTube. Available at: [Link]

-

OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS: 189283-54-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 189283-54-3|this compound|BLD Pharm [bldpharm.com]

- 4. 2,6-difluoro-4-Hydroxybenzoic Acid | C7H4F2O3 | CID 2778776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2,4-Difluoro-6-hydroxybenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-6-hydroxybenzoic Acid

Abstract

This compound (CAS No: 189283-54-3) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and material science sectors. The strategic placement of two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on the benzene ring imparts a unique combination of reactivity, acidity, and intermolecular interaction potential. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of its core physicochemical properties. We will delve into the structural identity, empirical and predicted properties such as pKa and lipophilicity, and the expected spectroscopic profile. Furthermore, this document provides field-proven, step-by-step experimental protocols for the precise determination of these key parameters, ensuring scientific integrity and reproducibility in the laboratory.

Molecular Identity and Structural Framework

A precise understanding of a molecule's identity is the foundation upon which all further physicochemical analysis is built. This compound is a substituted benzoic acid with a molecular structure that dictates its chemical behavior.

-

Chemical Name: this compound

-

Molecular Weight: 174.10 g/mol [1]

Structural Identifiers:

-

Canonical SMILES: C1=C(C=C(C(=C1O)C(=O)O)F)F[1]

-

InChI: InChI=1S/C7H4F2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)[1][5]

The molecule's architecture, featuring a carboxylic acid group ortho to a hydroxyl group and flanked by fluorine atoms, suggests a strong potential for intramolecular hydrogen bonding. This structural feature is critical as it can significantly influence the acidity of both the carboxylic acid and the phenolic proton, as well as the molecule's conformation and interaction with biological targets.

Core Physicochemical Properties: A Quantitative Overview

The utility of this compound in research and development, particularly in drug discovery, is defined by its quantitative physicochemical descriptors. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Significance in R&D |

| pKa (Predicted) | 2.52 ± 0.25[1] | Indicates strong acidic nature; crucial for salt formation and solubility profiling. |

| XLogP3-AA (Predicted) | 1.8[1][5] | Suggests moderate lipophilicity; impacts membrane permeability and target binding. |

| Topological Polar Surface Area | 57.5 Ų[1] | Influences transport properties and hydrogen bonding capacity with biological targets. |

| Hydrogen Bond Donors | 2[1] | Relates to the potential for specific interactions with protein active sites. |

| Hydrogen Bond Acceptors | 5[1] | Relates to the potential for specific interactions with protein active sites. |

| Monoisotopic Mass | 174.01285031 Da[1][5] | Essential for high-resolution mass spectrometry-based identification and quantification. |

In-Depth Analysis and Experimental Determination

While predicted values offer a valuable starting point, experimental verification is paramount for scientific rigor. This section explains the causality behind the properties and provides robust protocols for their determination.

Acidity (pKa)

The predicted pKa of ~2.52 suggests that this compound is a significantly stronger acid than benzoic acid (pKa ≈ 4.20)[6]. This increased acidity is a direct consequence of the powerful electron-withdrawing inductive effects of the two fluorine atoms, which stabilize the carboxylate anion.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a highly accurate, self-validating system for determining the dissociation constant.

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water). The co-solvent is necessary due to the compound's expected limited aqueous solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker maintained at 25°C and use a magnetic stirrer for gentle agitation.

-

Titration: Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). For a more rigorous analysis, a Gran plot or derivative plot can be used to precisely locate the equivalence point.

Lipophilicity (LogP)

The predicted XLogP of 1.8 indicates a balanced character, neither excessively hydrophilic nor lipophilic. This is a desirable trait in drug candidates, facilitating both dissolution in physiological fluids and passage through lipid membranes. The fluorine atoms contribute to lipophilicity, while the hydroxyl and carboxyl groups enhance hydrophilicity.

Experimental Protocol: HPLC-Based LogP Determination

This method is faster than the traditional shake-flask method and is well-suited for research settings.

-

System Preparation: Use a reverse-phase C18 column. The mobile phase is a gradient of an aqueous buffer (e.g., phosphate buffer at a pH far from the compound's pKa, such as pH 2.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).

-

Sample Analysis: Prepare a dilute solution of this compound in the mobile phase and inject it into the HPLC system. Record its retention time.

-

Calculation: Create a calibration curve by plotting the known LogP values of the standards against their retention times. Determine the LogP of the test compound by interpolating its retention time on this curve. The causality here is that retention time on a reverse-phase column is directly proportional to the compound's lipophilicity.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of the molecule, essential for structure confirmation and quality control. While specific spectra for this exact compound are not publicly available, its features can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two non-equivalent aromatic protons. Due to fluorine coupling, these signals will likely appear as complex multiplets (e.g., doublet of doublets). Two broad singlets, which are exchangeable with D₂O, are expected for the acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

-

¹³C NMR: The spectrum should display 7 distinct signals. The carboxyl carbon will be the most downfield (approx. 165-175 ppm). The four aromatic carbons attached to F, O, and the other carbon will have their chemical shifts significantly influenced by these substituents, with the C-F and C-O carbons showing large shifts and characteristic C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

O-H Stretch: A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group, superimposed on the phenolic O-H stretch.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the aromatic carboxylic acid.

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected Mass: The monoisotopic mass is 174.01285 Da.

-

Ionization: In negative ion mode electrospray ionization (ESI-), the most prominent peak would be the deprotonated molecule [M-H]⁻ at m/z 173.0056.

-

Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of 44 Da, corresponding to the loss of CO₂ from the parent ion, a common fragmentation pathway for benzoic acids.

Integrated Experimental Workflow

A logical workflow is essential for the comprehensive characterization of a novel or reference chemical compound. The following diagram illustrates a standard pathway from sample reception to full physicochemical profiling.

Caption: Workflow for the physicochemical characterization of a chemical entity.

Applications and Scientific Context

This compound is not just a laboratory curiosity; it is a valuable building block. Fluorinated intermediates are highly sought after in medicinal chemistry. The inclusion of fluorine atoms can significantly enhance a drug candidate's metabolic stability (by blocking sites of oxidation), binding affinity (through favorable electrostatic interactions), and lipophilicity, thereby improving its overall pharmacokinetic profile.[7] Derivatives of fluorinated benzoic acids have been investigated for their utility as antimicrobial agents and as components of advanced prodrugs.[8][9] A thorough understanding of the physicochemical properties detailed in this guide is therefore a prerequisite for its effective and rational use in the synthesis of novel pharmaceuticals and functional materials.

References

-

PubChem. (n.d.). 2,6-difluoro-4-Hydroxybenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-3-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H4F2O3). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,6-Difluoro-4-hydroxybenzoic acid. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,4-DIFLUORO-6-HYDROXY-BENZOIC ACID | 189283-54-3 [chemicalbook.com]

- 3. 189283-54-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CAS: 189283-54-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 6. global.oup.com [global.oup.com]

- 7. nbinno.com [nbinno.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2,4-Difluoro-6-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

2,4-Difluoro-6-hydroxybenzoic acid is a key building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. The strategic placement of two fluorine atoms and a hydroxyl group on the benzoic acid scaffold imparts unique electronic properties and conformational constraints, making it a valuable intermediate in drug discovery. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a critical analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the available methodologies.

Introduction: The Significance of Fluorinated Hydroxybenzoic Acids

Fluorine-containing organic molecules have gained immense importance in medicinal chemistry. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents. Its synthesis, therefore, is of considerable interest to the scientific community.

This guide will focus on the most viable and commonly employed synthetic strategies for obtaining this compound, with a particular emphasis on reaction mechanisms, optimization of reaction conditions, and practical considerations for laboratory-scale synthesis.

Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and frequently utilized pathways involve the late-stage introduction of the carboxylic acid group onto a pre-functionalized difluorophenol ring. The primary methods for this transformation include the Kolbe-Schmitt reaction, directed ortho-metalation followed by carboxylation, and Grignard reactions.

Pathway 1: Kolbe-Schmitt Carboxylation of 3,5-Difluorophenol

The Kolbe-Schmitt reaction is a classic and industrially relevant method for the ortho-carboxylation of phenols.[1][2] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under pressure and at elevated temperatures.[3] For the synthesis of this compound, the starting material is 3,5-difluorophenol.

Mechanism:

The reaction proceeds through the formation of a sodium or potassium salt of 3,5-difluorophenol, which then acts as the nucleophile. The choice of the counter-ion can influence the regioselectivity of the carboxylation, with smaller ions like sodium favoring ortho-carboxylation.[4]

Experimental Protocol: Kolbe-Schmitt Carboxylation

-

Formation of the Phenoxide: In a high-pressure autoclave, 3,5-difluorophenol is dissolved in a suitable solvent (e.g., toluene) and treated with an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt.[5][6]

-

Carboxylation: The autoclave is sealed and pressurized with carbon dioxide gas (typically to 5-100 atm). The reaction mixture is then heated to a temperature ranging from 125°C to 180°C for several hours.[1][7]

-

Work-up and Isolation: After cooling, the pressure is released, and the reaction mixture is acidified with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) to a pH of 2-3.[8] This protonates the carboxylate salt, leading to the precipitation of this compound. The solid product is then collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent system like an ethanol-water mixture.

Causality Behind Experimental Choices:

-

High Pressure: The use of high pressure increases the concentration of carbon dioxide in the reaction mixture, driving the equilibrium towards the carboxylated product.

-

Elevated Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the carboxylation of the aromatic ring.

-

Choice of Base: The selection of the base is critical for the formation of the phenoxide, which is the active nucleophile. The nature of the cation can influence the regioselectivity.[4]

Data Summary Table: Kolbe-Schmitt Reaction

| Parameter | Condition | Rationale |

| Starting Material | 3,5-Difluorophenol | Precursor with the desired difluoro-hydroxyl substitution pattern. |

| Reagents | NaOH or KOH, CO₂ | Formation of the reactive phenoxide and the carboxylating agent. |

| Pressure | 5 - 100 atm | Increases CO₂ concentration, favors product formation.[1] |

| Temperature | 125 - 180 °C | Provides necessary activation energy for the reaction.[7] |

| Yield | Moderate to Good | Dependent on specific conditions and substrate reactivity. |

Diagram: Kolbe-Schmitt Reaction Pathway

Caption: Directed ortho-metalation synthesis of the target molecule.

Pathway 3: Grignard Reaction and Carboxylation

An alternative approach involves the formation of a Grignard reagent from a suitable halogenated precursor, followed by carboxylation. This pathway would require the synthesis of an appropriately substituted bromo- or iodo-difluorophenol. For instance, starting from 3,5-difluorobromobenzene, one could first synthesize 3,5-difluorophenol. [9][10] Mechanism:

A Grignard reagent is formed by the reaction of an organohalide with magnesium metal in an ethereal solvent. [11]This organomagnesium compound then acts as a strong nucleophile and can react with carbon dioxide to form a magnesium carboxylate salt. [12]Subsequent acidification yields the desired carboxylic acid.

Experimental Protocol: Grignard Reaction

-

Synthesis of Precursor: A suitable precursor, such as 2-bromo-3,5-difluorophenol, would need to be synthesized.

-

Formation of Grignard Reagent: The aryl bromide is dissolved in anhydrous diethyl ether or THF, and magnesium turnings are added. The reaction is initiated, often with a small crystal of iodine, and proceeds to form the Grignard reagent.

-

Carboxylation: The Grignard reagent solution is slowly added to a slurry of dry ice in an ethereal solvent.

-

Work-up and Isolation: The reaction mixture is quenched with a dilute acid (e.g., HCl) to hydrolyze the magnesium salt and protonate the carboxylic acid. [12]The product is then extracted into an organic solvent, and the solvent is removed to yield the crude product, which can be purified by recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Ether Solvent: The solvent plays a crucial role in stabilizing the Grignard reagent and must be scrupulously dry to prevent the reagent's destruction. [11]* Magnesium Activation: The surface of the magnesium metal may be coated with an oxide layer that can inhibit the reaction. The use of an activator like iodine helps to expose a fresh metal surface.

-

Excess Dry Ice: A large excess of dry ice is used to ensure complete carboxylation and to help dissipate the heat generated during the exothermic reaction.

Data Summary Table: Grignard Reaction

| Parameter | Condition | Rationale |

| Starting Material | 2-Bromo-3,5-difluorophenol (hypothetical) | Halogenated precursor for Grignard reagent formation. |

| Reagents | Mg, Dry Ice (CO₂) | For Grignard formation and subsequent carboxylation. |

| Solvent | Anhydrous THF or Et₂O | Stabilizes the Grignard reagent. |

| Temperature | Room temp. for formation, low temp. for carboxylation | Controls the reaction rate and minimizes side reactions. |

| Yield | Variable | Highly dependent on the purity of reagents and reaction conditions. |

Diagram: Grignard Reaction Pathway

Caption: Grignard reaction pathway for the synthesis of the target acid.

Comparative Analysis of Synthetic Routes

| Synthetic Pathway | Advantages | Disadvantages |

| Kolbe-Schmitt Reaction | Industrially scalable, uses readily available reagents. | Requires high pressure and temperature, yields can be moderate. |

| Directed ortho-Metalation | High regioselectivity, generally good yields. | Requires cryogenic temperatures and strictly anhydrous conditions, use of pyrophoric alkyllithiums. |

| Grignard Reaction | Well-established methodology, versatile. | Requires a halogenated precursor which may need to be synthesized, sensitive to moisture. |

The choice of the most appropriate synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and safety considerations. For laboratory-scale synthesis where high regioselectivity is paramount, directed ortho-metalation is often the preferred method. For larger-scale industrial production, the Kolbe-Schmitt reaction may be more economically viable despite the need for specialized high-pressure equipment.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. This guide has provided a detailed overview of the most practical approaches, including the Kolbe-Schmitt reaction, directed ortho-metalation, and Grignard-based carboxylation. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can select and optimize the most suitable pathway for their specific needs, thereby facilitating the advancement of research and development in fields that rely on this important fluorinated building block.

References

Sources

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 4. jk-sci.com [jk-sci.com]

- 5. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 10. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 11. leah4sci.com [leah4sci.com]

- 12. mason.gmu.edu [mason.gmu.edu]

Spectroscopic Profile of 2,4-Difluoro-6-hydroxybenzoic Acid: A Technical Guide

Introduction

2,4-Difluoro-6-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its molecular structure. A definitive and comprehensive spectroscopic characterization is therefore paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles and supported by data from analogous compounds, offering a robust framework for researchers in drug development and related scientific fields.

It is important to note that while direct experimental spectra for this compound are not widely available in the public domain, the following analysis is based on established spectroscopic principles and data from closely related fluorinated and hydroxylated benzoic acid derivatives.

Molecular Structure and Spectroscopic Rationale

The strategic placement of two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid group on the benzene ring creates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding the interplay of these functional groups is key to interpreting the spectral data.

Caption: Workflow for FTIR Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺˙): m/z = 174.01 (calculated for C₇H₄F₂O₃)

-

Method of Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule, and it is likely to produce the deprotonated molecule [M-H]⁻ in negative ion mode at m/z 173.00. [1][2]

Predicted Fragmentation Pattern (ESI in Negative Ion Mode)

In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ is expected to undergo characteristic fragmentations.

| m/z | Proposed Fragment | Neutral Loss |

| 173.00 | [M-H]⁻ | - |

| 129.01 | [M-H-CO₂]⁻ | CO₂ (43.99 Da) |

| 111.00 | [M-H-CO₂-H₂O]⁻ | CO₂, H₂O (62.00 Da) |

Expertise & Experience in Interpretation:

-

Decarboxylation: The most common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂), a neutral molecule with a mass of 44 Da. [3]This would result in a prominent fragment ion at m/z 129.

-

Loss of Water: Subsequent loss of a water molecule (18 Da) from the hydroxyl group is also a plausible fragmentation pathway, leading to an ion at m/z 111.

Caption: Predicted ESI-MS/MS Fragmentation.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of a volatile base (e.g., ammonium hydroxide) to promote deprotonation for negative ion mode analysis.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire a full scan mass spectrum in negative ion mode to determine the accurate mass of the deprotonated molecular ion.

-

-

Data Acquisition (MS/MS):

-

Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 173.00) in the first mass analyzer and fragmenting it in a collision cell with an inert gas (e.g., argon or nitrogen).

-

Scan the second mass analyzer to detect the resulting fragment ions.

-

-

Data Analysis: Analyze the accurate mass data to confirm the elemental composition and interpret the fragmentation pattern to elucidate the molecular structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected NMR, IR, and MS spectra, grounded in established scientific principles and data from analogous compounds, offers a valuable resource for researchers. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data. This information is crucial for the unambiguous identification, characterization, and further development of this promising molecule in various scientific and industrial applications.

References

-

PubMed. Analysis of low-molecular-mass organic acids using capillary zone electrophoresis-electrospray ionization mass spectrometry. [Link]

-

Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. [Link]

-

Reddit. (2023, March 16). Hydroxyl Groups in NMR. [Link]

-

PubMed. Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids. [Link]

-

Indian Journal of Pure & Applied Physics. Proton and fluorine NMR spectra of fluorobenzene. [Link]

-

The Journal of Chemical Physics. Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

-

ResearchGate. LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). A chromatogram (A) and a mass spectrum (B) of 2-hydroxybenzoic acid are presented.... [Link]

-

ResearchGate. Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. [Link]

-

ScienceDirect. The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. [Link]

-

ResearchGate. (PDF) Investigating the ionization of dissolved organic matter by electrospray ionization. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

Analytical Methods. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

-

National Institutes of Health. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

-

Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

-

ScienceDirect. FLOURINE COUPLING CONSTANTS. [Link]

-

MassBank. msbnk-riken-pr100596. [Link]

-

The Royal Society of Chemistry. 4 - Supporting Information. [Link]

-

PubMed. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

-

ResearchGate. 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. [Link]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

SpectraBase. m-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

A Technical Guide to the Solubility of 2,4-Difluoro-6-hydroxybenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2,4-Difluoro-6-hydroxybenzoic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates from established data on benzoic acid and its substituted analogues. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer expert insights into predicting solubility behavior. This guide is designed to be a practical resource for laboratory investigations involving this compound and similar compounds.

Introduction to this compound and its Significance

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, suggests a unique combination of physicochemical properties that influence its behavior in various solvent systems. Understanding the solubility of this compound is paramount for a range of applications, including:

-

Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.

-

Crystallization and Purification: The selection of an appropriate solvent system is essential for obtaining high-purity crystalline material.[1]

-

Reaction Chemistry: The choice of solvent can significantly impact reaction rates, yields, and product selectivity.

This guide will provide the foundational knowledge necessary to approach the solubility determination of this compound in a systematic and scientifically rigorous manner.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, indicating that substances with similar polarities tend to be miscible.[2][3]

For this compound, the key structural features influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Hydroxyl Group (-OH): Similar to the carboxylic acid, the hydroxyl group is polar and can participate in hydrogen bonding.

-

Fluorine Atoms (-F): The high electronegativity of fluorine atoms introduces strong dipoles and can participate in weaker hydrogen bonding.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to hydrophobic interactions.

The overall solubility will be a balance between the polar, hydrogen-bonding functionalities and the nonpolar aromatic ring.

Solvent Polarity

Organic solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and are likely to be effective at solvating the polar groups of this compound. The solubility of benzoic acid and its derivatives is generally high in these solvents.[1]

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents have dipole moments but do not have hydrogen bond-donating capabilities. They are expected to be reasonably good solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces and are expected to be poor solvents for a polar molecule like this compound.

Temperature Effects

For most solid solutes, solubility in organic solvents increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces of the solute.

Predicted Solubility Profile

Based on the solubility data of benzoic acid and its substituted derivatives, we can predict the general solubility trend of this compound in common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding interactions with the carboxylic acid and hydroxyl groups. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity.[1] |

| Acetone | Polar Aprotic | Moderate to High | Good dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Moderate | Polarity is lower than acetone. |

| Ethyl Acetate | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor. |

| Dichloromethane | Nonpolar | Low to Moderate | Can interact through dipole-induced dipole forces. |

| Toluene | Nonpolar | Low | Primarily nonpolar interactions with the benzene ring. |

| Hexane | Nonpolar | Very Low | Dominated by weak van der Waals forces. |

| Water | Polar Protic | Low | Despite its polarity, the hydrophobic benzene ring limits solubility. |

Experimental Determination of Solubility

A systematic experimental approach is necessary to obtain accurate quantitative solubility data. The following protocols are recommended.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

HPLC or UV-Vis spectrophotometer for analysis

Safety Precautions

Always consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing any experimental work.[4][5][6] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Protocols

This is the gold-standard method for determining thermodynamic solubility.[7]

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Analysis: Analyze the concentration of the solute in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A gravimetric method, involving the evaporation of the solvent and weighing the residue, can also be employed.[8]

For rapid screening of solubility in multiple solvents, HTS methods can be utilized. These methods are often based on kinetic solubility measurements and can provide a good initial assessment.

Data Analysis and Interpretation

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. It is crucial to report the temperature at which the solubility was determined. The collected data should be tabulated for easy comparison across different solvents.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a thorough understanding of the principles of solubility, coupled with established experimental methodologies, allows for a robust characterization of its behavior in organic solvents. By leveraging the knowledge of similar substituted benzoic acids, researchers can make informed predictions and design effective experimental plans. The protocols and insights provided in this guide serve as a valuable resource for scientists and developers working with this and other novel chemical entities.

References

- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry and Biochemistry.

- (n.d.).

- Guidechem. (n.d.). 2,4-DIFLUORO-6-HYDROXY-BENZOIC ACID 189283-54-3 wiki.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Khan Academy. (n.d.). Solubility of organic compounds.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803.

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.

- PubChem. (n.d.). 2,6-difluoro-4-Hydroxybenzoic Acid.

- Apollo Scientific. (n.d.).

- Thermo Fisher Scientific. (2025, September 5).

- Sigma-Aldrich. (2025, November 6).

- ChemicalBook. (2023, May 21). 2,4-DIFLUORO-6-HYDROXY-BENZOIC ACID | 189283-54-3.

- Fisher Scientific. (2025, December 18).

- TCI Chemicals. (2025, August 27).

- PubChem. (n.d.). 2,4-Difluoro-3-hydroxybenzoic acid.

- ChemScene. (n.d.). 2,6-Difluoro-4-hydroxybenzoic acid | 214917-68-7.

- ChemicalBook. (n.d.). 2,6-Difluoro-4-hydroxybenzoic acid | 214917-68-7.

- PubChem. (n.d.). 2,4-Dihydroxybenzoic Acid.

- Cayman Chemical. (2022, November 28).

- ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

Introduction: The Significance of Fluorinated Benzoic Acids

An In-Depth Technical Guide to the Crystal Structure of Difluoro-6-hydroxybenzoic Acid Isomers A Case Study of 3,4-Difluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide is titled with the user's requested topic, "crystal structure of 2,4-Difluoro-6-hydroxybenzoic acid," a comprehensive search of crystallographic databases yielded no publicly available, solved crystal structure for this specific isomer. To provide a scientifically rigorous and detailed guide that adheres to the core requirements of the prompt, this document will focus on the closely related and structurally characterized isomer, 3,4-Difluoro-2-hydroxybenzoic acid . The principles of synthesis, crystallization, structural analysis, and intermolecular interactions detailed herein are directly analogous and provide a robust framework for understanding the solid-state chemistry of this class of compounds.

Fluorinated benzoic acids are a critical class of building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms to the aromatic ring can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and conformational preferences. These modifications are leveraged in drug design to enhance binding affinity, improve pharmacokinetic profiles, and modulate bioactivity.[1] Derivatives of fluorinated benzoic acids have demonstrated applications as antimicrobial agents and as key intermediates for prodrugs in targeted cancer therapies.[1]

Understanding the three-dimensional crystal structure of these molecules is paramount. It reveals the precise arrangement of atoms and the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern the solid-state properties of the material. This knowledge is indispensable for polymorphism screening, cocrystal design, and predicting the stability and solubility of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the synthesis, crystallization, and solid-state structure of 3,4-Difluoro-2-hydroxybenzoic acid, serving as an expert-level technical resource for professionals in the field.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid

The synthesis of 3,4-Difluoro-2-hydroxybenzoic acid is achieved through a nucleophilic aromatic substitution reaction starting from 2,3,4-trifluorobenzoic acid.[1][2] The hydroxyl group is introduced by displacing one of the fluorine atoms.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol) in dimethylimidazolidinone (10 mL), add solid sodium hydroxide (4.52 g, 113 mmol) in portions while stirring and cooling in an ice bath.

-

Expert Insight: The use of a strong base (NaOH) is necessary to facilitate the nucleophilic attack on the electron-deficient aromatic ring. Dimethylimidazolidinone serves as a polar aprotic solvent, which effectively solvates the cation (Na+) without interfering with the nucleophile.

-

-

Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.

-

Work-up and Isolation: After cooling the mixture to room temperature, neutralize it to a pH of 5-6 with 2N hydrochloric acid.[1][2]

-

Purification: The resulting white solid precipitate is collected by filtration, washed thoroughly with excess water, and dried. This procedure yields the target compound with high purity (73.4% yield).[2]

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. For 3,4-Difluoro-2-hydroxybenzoic acid, the slow evaporation method proves effective.

Experimental Protocol:

-

Solution Preparation: Prepare a saturated solution of the synthesized 3,4-Difluoro-2-hydroxybenzoic acid in ethanol.

-

Crystallization: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

-

Expert Insight: Slow evaporation allows the molecules to organize themselves into a highly ordered, thermodynamically stable crystal lattice, which is essential for obtaining high-resolution diffraction data. The choice of ethanol as a solvent is critical; it must provide adequate solubility without being incorporated into the final crystal structure (as a solvate).

-

-

Harvesting: Carefully harvest the resulting colorless prisms for analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic arrangement within a crystalline solid.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer (e.g., a Bruker APEXII CCD area-detector) and irradiated with monochromatic X-rays (typically Mo Kα radiation, λ = 0.71073 Å).[1] The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software like SHELXS and SHELXL.[1]

Workflow for SCXRD Analysis:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The key crystallographic parameters for 3,4-Difluoro-2-hydroxybenzoic acid are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₄F₂O₃ | [1] |

| Molecular Weight | 174.10 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 9.4252 (8) | [1] |

| b (Å) | 6.8145 (5) | [1] |

| c (Å) | 11.0391 (8) | [1] |

| β (°) | 106.257 (5) | [1] |

| Volume (ų) | 680.67 (9) | [1] |

| Z (molecules/unit cell) | 4 | [1] |

| Temperature (K) | 296 | [1] |

| CCDC Number | 994805 | [1] |

Part 3: Molecular and Crystal Structure Analysis

The solved structure provides profound insights into both the intramolecular geometry and the intermolecular packing driven by non-covalent interactions.

Molecular Conformation

The molecule of 3,4-Difluoro-2-hydroxybenzoic acid is essentially planar, with a root-mean-square deviation of only 0.006 Å for the atoms of the benzene ring.[1] A significant feature of its conformation is a strong intramolecular hydrogen bond between the hydroxyl group (O3) and the carbonyl oxygen (O1) of the carboxylic acid group.[1] This interaction forms a six-membered ring, which rigidifies the conformation of the molecule.

Caption: Molecular structure of 3,4-Difluoro-2-hydroxybenzoic acid with intramolecular H-bond.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

In the crystal lattice, the most prominent supramolecular synthon is the classic carboxylic acid dimer. Two molecules associate via a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric R²₂(8) ring motif.[1] This robust and highly directional interaction is the primary driving force for the crystal packing.

Caption: The centrosymmetric R²₂(8) dimer motif formed by intermolecular O-H···O hydrogen bonds.

Crystal Packing and Other Intermolecular Interactions

These hydrogen-bonded dimers are further organized into a three-dimensional structure through a series of weaker interactions.[1]

-

C—H···O and C—H···F Hydrogen Bonds: The dimers are linked into sheets by weak C—H···O and C—H···F hydrogen bonds.[1] Although individually weak, these interactions collectively contribute significantly to the stability of the crystal lattice.

-

π–π Stacking Interactions: The sheets are stacked parallel to each other, stabilized by aromatic π–π stacking interactions. The distance between the centroids of adjacent aromatic rings is 3.7817 (9) Å, indicating a significant stabilizing interaction.[1]

Table of Hydrogen Bond Geometries:

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| O3—H3A···O1 (Intra) | 0.82 | 1.92 | 2.6231 (14) | 144 |

| O2—H2···O1 (Inter, Dimer) | 0.82 | 1.85 | 2.6679 (14) | 175 |

| C3—H3···O3 (Inter) | 0.93 | 2.60 | 3.5269 (16) | 177 |

| C4—H4···F2 (Inter) | 0.93 | 2.53 | 3.2047 (16) | 129 |

| Source: As reported in Acta Cryst. E70, o519 (2014)[1] |

Part 4: Spectroscopic Characterization

Spectroscopic techniques provide complementary information that validates the molecular structure determined by SCXRD.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band around 3208.9 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl (O-H) group.[2]

-

C=O Stretch: A strong absorption at 1654.1 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[2]

-

C=C Stretch: A peak at 1625.7 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic ring.[2]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy confirms the proton environment in the molecule.

-

Aromatic Protons: The spectrum shows two multiplets in the aromatic region: δ 6.94-7.01 (m, 1H, aryl) and δ 7.64-7.68 (m, 1H, aryl), corresponding to the two protons on the benzene ring.[2] The splitting patterns are complex due to coupling with both the adjacent proton and the fluorine atoms.

Conclusion

This in-depth guide has detailed the synthesis, crystallization, and comprehensive structural analysis of 3,4-Difluoro-2-hydroxybenzoic acid as a representative model for its isomers. The crystal structure is dominated by a strong intramolecular O—H···O hydrogen bond, which dictates the molecular conformation, and a robust intermolecular R²₂(8) carboxylic acid dimer synthon, which directs the primary supramolecular assembly. This fundamental arrangement is further stabilized by a network of weaker C—H···O, C—H···F, and π–π interactions, culminating in a stable three-dimensional lattice. The methodologies and principles discussed herein provide a foundational framework for researchers and drug development professionals working with fluorinated aromatic compounds, enabling a deeper understanding of their solid-state properties and facilitating the rational design of new materials and pharmaceuticals.

References

-

Ravi Kiran, B., Palakshamurthy, B. S., Vijayakumar, G. R., & Bharath, H. S. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o519. [Link]

Sources

theoretical studies of 2,4-Difluoro-6-hydroxybenzoic acid

An In-Depth Technical Guide to the Theoretical Investigation of 2,4-Difluoro-6-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound. As a Senior Application Scientist, the objective is to deliver not just procedural steps, but a deep, causal understanding of why specific theoretical approaches are chosen and how they provide predictive insights into the molecule's structural, spectroscopic, and electronic properties. We will explore the foundational principles of Density Functional Theory (DFT) for geometric and vibrational analysis, Time-Dependent DFT (TD-DFT) for electronic spectra, and the application of these findings in drug development through molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and professionals in computational chemistry and drug discovery.

Introduction: The Significance of Fluorinated Benzoic Acids

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry. The introduction of fluorine atoms into these structures can profoundly alter their physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a derivative of salicylic acid, represents a molecule of significant interest. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and two groups capable of hydrogen bonding (hydroxyl and carboxyl)—suggests a complex interplay of electronic and steric effects.

Theoretical studies are indispensable for deconvoluting these properties. They provide a molecular-level understanding that is often inaccessible through experimental means alone. By employing computational models, we can predict the most stable three-dimensional structure, simulate its spectroscopic signatures for verification, map its electronic reactivity, and, crucially, forecast its potential as a therapeutic agent by simulating its interaction with protein targets. This guide will illuminate these theoretical pathways.

Foundational Analysis: Molecular Geometry and Structure

The first step in any theoretical study is to determine the molecule's most stable conformation. This is not merely an academic exercise; the three-dimensional geometry dictates all other electronic and chemical properties.

The Rationale for Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency. We select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure. The choice of basis set, such as 6-311++G(d,p), is equally important. The '++' indicates the inclusion of diffuse functions on all atoms, essential for describing the lone pairs on oxygen and fluorine and potential hydrogen bonds. The '(d,p)' polarization functions allow for anisotropy in the electron density, providing the flexibility needed to model the precise shape of the molecule.

Key Geometric Features and Intramolecular Interactions

An optimized geometry calculation reveals critical structural details. A key feature in this compound is the strong intramolecular hydrogen bond between the hydroxyl group at C6 and the carbonyl oxygen of the carboxylic acid. This interaction creates a stable six-membered ring, significantly influencing the planarity of the carboxyl group relative to the benzene ring.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Causality and Insight |

| O-H···O (H-bond) | ~1.8 - 2.0 Å | This short distance confirms a strong intramolecular hydrogen bond, which restricts conformational freedom and enhances planarity. |

| C-F Bond Lengths | ~1.34 - 1.36 Å | Typical for C(sp²)-F bonds; their strong electronegativity polarizes the aromatic ring. |

| C=O Bond Length | ~1.22 Å | Slightly elongated compared to a free carboxylic acid due to participation in the hydrogen bond. |

| C-OH Bond Length | ~1.35 Å | Standard length for a phenolic C-O bond. |

| Dihedral Angle | Small deviation | The molecule is largely planar, a conformation stabilized by the intramolecular hydrogen bond and π-system delocalization. |

Spectroscopic Characterization: The Theoretical-Experimental Nexus

A robust theoretical model must be validated against experimental data. Simulating spectroscopic properties provides a direct and powerful method for this validation. If the simulated spectrum closely matches the experimental one, it builds confidence in the accuracy of the computed molecular geometry and electronic structure.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Once the geometry is optimized, a frequency calculation is performed. This not only confirms that the structure is a true energy minimum (i.e., no imaginary frequencies) but also yields the vibrational modes.

-

O-H Stretch: The hydroxyl group involved in the strong intramolecular hydrogen bond will exhibit a broad, red-shifted stretching frequency (typically 3000-3200 cm⁻¹) compared to a free O-H group (~3600 cm⁻¹).

-

C=O Stretch: The carbonyl stretch, usually a sharp, intense peak around 1700-1750 cm⁻¹, will also be red-shifted to a lower frequency (~1650-1680 cm⁻¹) due to the weakening of the C=O bond through hydrogen bonding.

-

C-F Stretches: Strong, characteristic peaks in the 1100-1300 cm⁻¹ region are definitive markers for the fluoro substituents.

Protocol Validation: The computed frequencies are systematically higher than experimental values due to the harmonic approximation. A common practice is to apply a scaling factor (e.g., ~0.96 for B3LYP) to the computed frequencies for a more direct comparison, thus creating a self-validating system where theory and experiment converge.[1][2]

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum.[3][4] The primary electronic transitions in molecules like this are typically π → π* transitions within the aromatic system. The analysis of the molecular orbitals involved can reveal how the substituents (F, OH, COOH) influence the electronic structure and absorption profile.

Quantum Chemical Reactivity Analysis

With a validated structure, we can dissect the molecule's electronic landscape to predict its reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms.

-

LUMO: Represents the ability to accept an electron. The LUMO is often distributed over the carboxylic acid group and the carbon atoms attached to the electronegative fluorine atoms.

-

The HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, prime for electrophilic attack. These are consistently found around the carbonyl oxygen and the hydroxyl oxygen.[5]

-

Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), susceptible to nucleophilic attack. The hydrogen of the carboxylic acid and the hydroxyl group are the most positive regions. This map is invaluable for predicting how the molecule will "see" and interact with a protein binding site or another reactant.

Table 2: Calculated Quantum Chemical Descriptors

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to ionization potential; indicates electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity; indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A moderate gap is expected. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Dipole Moment (µ) | Measure of molecular polarity | A significant dipole moment is expected due to the polar substituents, influencing solubility and binding. |

Applications in Drug Design and Development

The true power of these theoretical studies lies in their application to real-world problems, particularly in drug discovery.

Molecular Docking: Predicting Biological Interactions